3-iodo-1H-pyrazole-4-carboxylic acid
Description
Significance of Pyrazole (B372694) Cores in Heterocyclic Chemistry
Pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms, holds a position of considerable significance in the field of heterocyclic chemistry. First synthesized in the late 19th century, the pyrazole nucleus has become a cornerstone in the development of a vast array of functional molecules. ijraset.com Its unique structural and electronic properties impart a wide range of chemical reactivity and biological activity, making it a "privileged structure" in medicinal chemistry. nih.gov
The pyrazole core is amphoteric, meaning it possesses both acidic and basic characteristics, which allows for the straightforward introduction of various functional groups. researchgate.net This synthetic versatility has led to its incorporation into numerous compounds across diverse industries. In pharmaceuticals, pyrazole derivatives are integral to many marketed drugs, exhibiting activities such as anti-inflammatory, antimicrobial, anticancer, analgesic, and antihyperglycemic properties. researchgate.net Notable examples include the COX-2 inhibitor Celecoxib and the anti-obesity drug Rimonabant. researchgate.net Beyond medicine, pyrazoles are crucial in agrochemicals as pesticides and herbicides and in materials science for developing luminescent compounds and conducting polymers.
Overview of Halogenated Pyrazoles in Synthetic Methodologies
The introduction of halogen atoms onto the pyrazole ring is a pivotal strategy in synthetic organic chemistry, creating versatile intermediates for further molecular elaboration. researchgate.net Halogenation can occur at the C3, C4, or C5 positions of the pyrazole core. Electrophilic halogenation typically occurs preferentially at the C4 position due to the electronic nature of the ring. researchgate.net Synthesizing 3- or 5-halogenated pyrazoles often requires specific strategies, such as using N-substituted pyrazole anions or starting from appropriately functionalized acyclic precursors that are then cyclized. researchgate.netnih.gov
Halogenated pyrazoles, particularly iodo- and bromo-pyrazoles, are highly valued as precursors for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. researchgate.netresearchgate.net These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing chemists to attach a wide variety of substituents to the pyrazole scaffold. This capability is fundamental to creating libraries of complex molecules for drug discovery and materials science research. mdpi.com The utility of these halogenated intermediates is demonstrated by their widespread use in synthesizing highly functionalized and polysubstituted pyrazole derivatives. mdpi.comresearchgate.net
Contextualizing 3-Iodo-1H-pyrazole-4-carboxylic Acid within Pyrazole Research
Within the extensive family of pyrazole derivatives, this compound stands out as a particularly valuable bifunctional building block. Its structure incorporates two key reactive sites: an iodine atom at the 3-position and a carboxylic acid group at the 4-position.
The iodine atom serves as an efficient leaving group, making the C3 position ripe for derivatization through various cross-coupling reactions. researchgate.net This allows for the strategic introduction of aryl, alkyl, alkynyl, and other moieties to build molecular complexity. Simultaneously, the carboxylic acid group at the C4 position provides a handle for a different set of chemical transformations, most notably amide bond formation. This dual functionality allows for orthogonal chemical modifications, where each functional group can be reacted independently without interfering with the other.
This specific arrangement of an iodo group and a carboxylic acid group makes this compound a strategic intermediate in the synthesis of targeted molecules, particularly in the agrochemical and pharmaceutical sectors. For instance, the pyrazole-4-carboxamide structure is a well-known pharmacophore in a class of highly effective fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs). mdpi.com The ability to modify the 3-position via the iodo group while forming an amide linkage at the 4-position provides a direct route to novel analogues of these important agrochemicals.
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3IN2O2/c5-3-2(4(8)9)1-6-7-3/h1H,(H,6,7)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEIKHQPXRKFQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(=O)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Iodo 1h Pyrazole 4 Carboxylic Acid and Its Derivatives
Direct Synthesis Approaches to 3-Iodo-1H-pyrazole-4-carboxylic Acid
Direct synthesis involves the construction of the pyrazole (B372694) ring with the desired substituents already in place or introduced in a stepwise fashion onto a pre-existing pyrazole scaffold.
Strategies for Introducing the 3-Iodo Moiety
The introduction of an iodine atom at the C3 position of the pyrazole ring is a critical step that can be accomplished through several methods.
Electrophilic iodination is a common and direct method for installing an iodine atom onto the pyrazole ring. The reactivity and regioselectivity of this reaction are highly dependent on the nature of the iodinating agent and the substituents already present on the pyrazole ring. Electrophilic substitution on the pyrazole ring typically occurs at the C4 position. Therefore, to achieve substitution at the C3 position, the C4 position must be blocked, or alternative strategies must be employed.
Common iodinating agents include molecular iodine (I₂) and N-iodosuccinimide (NIS). The reaction of pyrazoles with I₂ can be mediated by reagents like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) to afford 4-iodopyrazoles in a highly regioselective manner. Another approach involves using NIS in a mixture of acetic acid and trifluoroacetic acid.
Electrochemical iodination offers an alternative, environmentally compatible method. This technique involves the anodic oxidation of an iodide salt (e.g., KI) to generate an electrophilic iodine species in-situ, which then reacts with the pyrazole substrate. The efficiency of this process is influenced by the electronic properties of the substituents on the pyrazole ring.
| Substrate | Reagent/Conditions | Product | Yield (%) |
| 1-Aryl-3-CF₃-1H-pyrazole | I₂, CAN, MeCN, reflux | 1-Aryl-4-iodo-3-CF₃-1H-pyrazole | High |
| 1-Aryl-3-CF₃-1H-pyrazole | NIS, AcOH/TFA, 85 °C | 1-Aryl-4-iodo-3-CF₃-1H-pyrazole | Moderate to High |
| Pyrazole | Electrochemical (Pt-anode, KI) | 4-Iodopyrazole (B32481) | 57-60% |
| Pyrazole-3-carboxylic acid | Electrochemical (Pt-anode, KI) | 4-Iodopyrazole-3-carboxylic acid | 30% |
An alternative to direct iodination is the construction of the pyrazole ring from acyclic precursors that already contain an iodine atom or where an iodine source is part of the reaction mixture. Iodine-promoted cascade reactions can be employed to synthesize functionalized pyrazoles. For instance, a reaction between 1,3-dicarbonyl compounds and oxamic acid thiohydrazides promoted by molecular iodine can lead to 3,4-dicarbonyl-substituted pyrazoles through a sequence of imination, halogenation, cyclization, and ring contraction. google.com
While this method provides access to functionalized pyrazoles, the direct synthesis of this compound via this route requires specifically tailored starting materials. Molecular iodine can act as both an electrophile and an oxidizing agent to promote the cyclization of tethered alkenyl and alkynyl derivatives bearing a nucleophilic group, which can be adapted for pyrazole synthesis.
Strategies for Introducing the 4-Carboxylic Acid Moiety
The carboxylic acid group at the C4 position can be introduced either by modifying a precursor group already on the pyrazole ring or by direct carboxylation of a C4-metalated intermediate.
A common synthetic strategy involves the oxidation of a C1 precursor, such as a methyl or acetyl group, at the C4 position of the pyrazole ring. While direct oxidation of a 4-methyl group on a 3-iodopyrazole is a plausible route, specific examples in the literature are scarce. However, a related and well-documented approach is the oxidation of an acetyl group. For instance, the oxidation of an acetyl pyrazole with sodium hypochlorite (B82951) (NaOCl) is a clean reaction that can yield the corresponding carboxylic acid with high purity. This method has been applied in the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
| Precursor | Oxidizing Agent | Product | Yield (%) |
| 4-Acetyl-3-(difluoromethyl)-1-methyl-1H-pyrazole | NaOCl | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | High (up to 99% purity) |
A powerful method for introducing a carboxylic acid group is through the carboxylation of an organometallic intermediate. This typically involves a halogen-metal exchange reaction at the C4 position, followed by quenching the resulting organometallic species with carbon dioxide (CO₂).
Iodopyrazoles are excellent precursors for this transformation. For example, a 4-iodopyrazole can undergo an iodine-magnesium exchange reaction upon treatment with a Grignard reagent like isopropylmagnesium chloride to form a pyrazol-4-ylmagnesium species. This intermediate readily reacts with solid or gaseous carbon dioxide. A subsequent acidic workup protonates the resulting carboxylate salt to yield the desired pyrazole-4-carboxylic acid. youtube.com This method is advantageous as it often proceeds under mild conditions with high yields. google.commasterorganicchemistry.com
The reactivity of iodopyrazoles towards Grignard reagents can be influenced by the position of the iodine atom. It has been noted that 4-iodopyrazoles can be readily converted to their Grignard reagents. arkat-usa.org
| Starting Material | Reagents | Intermediate | Product |
| 4-Iodo-1H-pyrazole derivative | 1. i-PrMgCl 2. CO₂ 3. H⁺ | Pyrazol-4-ylmagnesium chloride | 1H-Pyrazole-4-carboxylic acid derivative |
| 4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole | 1. i-PrMgCl 2. CO₂ 3. H⁺ | 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-ylmagnesium chloride | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid |
Synthesis of Protected this compound Derivatives
The protection of both the 1H-pyrazole nitrogen and the 4-carboxylic acid is a crucial step in the multi-step synthesis of more complex molecules derived from this compound. These strategies enhance the stability and selectivity of subsequent reactions.
N-Protection Strategies for 1H-Pyrazoles
The presence of an N-H proton in the pyrazole ring can interfere with various reaction conditions, particularly those involving strong bases or organometallic reagents. Therefore, protection of this nitrogen is often a prerequisite for further functionalization. Several protecting groups have been effectively employed for this purpose.
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines and heterocyclic nitrogens due to its ease of introduction and removal under acidic conditions. fishersci.co.uk In the context of pyrazole chemistry, Boc anhydride (B1165640) ((Boc)₂O) is used to protect the pyrazole nitrogen. umich.edu
The protection of 1H-pyrazole derivatives with Boc anhydride typically proceeds in the presence of a base. umich.edu However, research on the synthesis of substituted 3-iodo-1H-pyrazole derivatives has indicated that the N-Boc protecting group may lack stability under certain conditions, such as in reactions involving lithium organic compounds and during GC-MS analysis. umich.eduarkat-usa.org This instability can limit its application in specific synthetic routes.
Table 1: Boc Anhydride Protection of 1H-Pyrazoles
| Starting Material | Reagents | Key Observations | Reference |
|---|---|---|---|
| Substituted 1H-Pyrazoles | (Boc)₂O | N-Boc protected pyrazoles synthesized in good to excellent yields. | umich.eduarkat-usa.org |
Ethyl vinyl ether (EtOEt) serves as a convenient and effective protecting group for the N-H of pyrazoles, forming an N-ethoxyethyl (EtOEt) protected derivative. arkat-usa.orgclockss.org This protection strategy is advantageous due to the mild acidic conditions required for both its introduction and removal. arkat-usa.orgresearchgate.net The lower boiling point of ethyl vinyl ether compared to reagents like 3,4-dihydro-2H-pyran (used for THP protection) makes it a preferable choice in some instances, as its removal during deprotection is more straightforward. arkat-usa.org
The reaction of 3-iodo-1H-pyrazole derivatives with ethyl vinyl ether is typically carried out in a solvent like dichloromethane (B109758) with a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA). arkat-usa.org It has been noted that this reaction can be exothermic, especially on a larger scale, and requires careful temperature control. arkat-usa.org
Table 2: Ethyl Vinyl Ether Protection of 3-Iodo-1H-pyrazole Derivatives
| Starting Material | Reagents | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| Substituted 3-iodo-1H-pyrazoles | Ethyl vinyl ether, TFA | CH₂Cl₂, 28–33 °C, then room temperature | Good to excellent | arkat-usa.org |
The tetrahydropyranyl (THP) group is another common acid-labile protecting group for alcohols, phenols, and heterocyclic N-H bonds. organic-chemistry.org It is introduced by the reaction of the substrate with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst. arkat-usa.org The THP group is known for its stability under a wide range of non-acidic conditions. organic-chemistry.org
While the THP group is recommended for the synthesis of unsymmetrical pyrazole derivatives, the protection reaction generally requires heating the starting pyrazole with dihydropyran and a catalytic amount of acid to 40-50 °C. arkat-usa.orgresearchgate.net The deprotection is achieved under mild acidic conditions. arkat-usa.org
Esterification for Carboxylic Acid Protection
To prevent the carboxylic acid group from participating in undesired reactions, it is often converted into an ester. Esters are generally less reactive than carboxylic acids and can be readily hydrolyzed back to the parent acid when needed.
The ethyl ester of this compound is a valuable intermediate for further synthetic modifications. The synthesis of pyrazole-4-carboxylic acid ethyl esters can be achieved through various methods, including one-pot multicomponent reactions. sid.ir
Specifically, ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate has been synthesized from ethyl 3-iodo-1H-pyrazole-4-carboxylate. arkat-usa.org This reaction involves the N-protection of the pre-formed ethyl ester. The synthesis was performed on a 0.0188 mol scale, and the product was purified by recrystallization from a mixture of n-hexane and ethyl acetate, affording the title compound as slightly yellow crystals in a 43% yield. arkat-usa.org
Table 3: Synthesis of Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate
| Starting Material | Scale | Purification Method | Yield | Physical Appearance | Reference |
|---|
Hydrolysis of Esters to Carboxylic Acids
The synthesis of pyrazole-4-carboxylic acids from their corresponding esters is a fundamental and widely employed transformation. This hydrolysis reaction, typically carried out under acidic or basic conditions, serves as a crucial final step in many synthetic routes to produce the target carboxylic acid, including derivatives like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), a key intermediate for modern fungicides. thieme.degoogleapis.com
Under basic conditions, the process, known as saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. libretexts.orgyoutube.com This is followed by the elimination of the alkoxide leaving group, which then deprotonates the newly formed carboxylic acid to yield a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to afford the final carboxylic acid product. libretexts.orgyoutube.com Various bases can be employed, with sodium hydroxide, lithium hydroxide, and potassium hydroxide all being effective for this transformation, leading to high yields of the desired pyrazole carboxylic acid. googleapis.com
Acid-catalyzed hydrolysis operates via a different mechanism. The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. youtube.comyoutube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, an alcohol molecule is eliminated, and deprotonation of the resulting species regenerates the acid catalyst and yields the carboxylic acid. youtube.com This entire process is reversible and is the reverse of the Fischer esterification. youtube.com
The choice between acidic and basic hydrolysis can depend on the other functional groups present in the molecule. For instance, base-catalyzed hydrolysis is a common deprotection strategy for pyrazole derivatives where other groups might be sensitive to acidic conditions. nih.gov The reaction conditions for the hydrolysis of a pyrazole ester to its corresponding carboxylic acid are summarized in the table below.
| Base Used | Solvent System | Temperature | Reaction Time | Yield | Purity |
| Sodium Hydroxide | Water/Methanol | 60 °C | 4 hours | 92% | 99.2% |
| Lithium Hydroxide Monohydrate | Water/Methanol | 60 °C | 4 hours | 88.6% | 99.4% |
| Potassium Hydroxide | Water/Methanol | 60 °C | 4 hours | 84.3% | 98.6% |
This table presents data on the synthesis of 3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid via hydrolysis. googleapis.com
Regioselectivity in Pyrazole Synthesis and Functionalization
Regioselectivity is a paramount consideration in the synthesis and functionalization of pyrazole rings. The ability to control the specific placement of substituents on the heterocyclic core is essential for creating compounds with desired chemical and biological properties. This control can be exerted during the initial formation of the pyrazole ring or in subsequent functionalization reactions, such as halogenation.
Influence of Substituents on Halogenation Regioselectivity
The inherent electronic properties of the pyrazole ring dictate its reactivity towards electrophiles. The pyrazole scaffold has three nucleophilic positions (N1, N2, and C4) and two electrophilic positions (C3 and C5). nih.gov Consequently, electrophilic substitution reactions, such as halogenation, preferentially occur at the C4 position, which is the most electron-rich carbon atom. nih.govchim.it This inherent reactivity provides a reliable method for the regioselective introduction of halogens at this specific site.
The directing influence of existing substituents on the pyrazole ring further solidifies this regioselectivity. For example, the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NBS, NIS, NCS) proceeds efficiently at room temperature, yielding the corresponding 4-halogenated pyrazole derivatives in moderate to excellent yields. beilstein-archives.org The presence of either electron-donating or electron-withdrawing groups on the aryl ring at the C3 position does not significantly impede the reaction, highlighting the strong intrinsic preference for C4 halogenation. beilstein-archives.org This high nucleophilicity of the C4 position is so pronounced that it can be exploited for the regioselective introduction of other groups, such as aryl moieties, through initial bromination followed by a Suzuki coupling reaction. nih.gov
The following table illustrates the results of the regioselective C4-bromination of various substituted 3-aryl-1-tosyl-1H-pyrazol-5-amines.
| Entry | Substituent on 3-Aryl Group | Product | Yield (%) |
| 1 | 4-Me | 3b | 99 |
| 2 | 4-Cl | 3c | 99 |
| 3 | 4-OMe | 3d | 99 |
| 4 | 3-Me | 3e | 99 |
| 5 | 2-Cl | 3f | 90 |
Data adapted from a study on the halogenation of 3-aryl-1H-pyrazol-5-amines. beilstein-archives.org
Control of Substitution Patterns during Pyrazole Ring Formation
The most common method for synthesizing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.gov When using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, the potential for forming two different regioisomers arises. mdpi.com Achieving control over the substitution pattern is therefore a significant synthetic challenge.
Several factors have been shown to influence the regiochemical outcome of this reaction. The electronic and steric properties of the substituents on both the dicarbonyl compound and the hydrazine play a crucial role. nih.govmdpi.com For instance, in the reaction between an aryl-alkyl 1,3-dicarbonyl and a substituted hydrazine, the reaction typically yields the regioisomer where the aryl group is at the 5-position and the alkyl group is at the 3-position as the major product. mdpi.com
Furthermore, the reaction conditions, particularly the nature of the solvent and the form of the hydrazine used, can dramatically influence selectivity. A regiocontrolled methodology has been developed where the use of arylhydrazine hydrochlorides leads to the formation of the 1,3-regioisomer, while the corresponding free arylhydrazine base exclusively produces the 1,5-regioisomer. nih.govresearchgate.net The choice of a protic versus an aprotic solvent can also be used to direct the synthesis towards a specific regioisomer. researchgate.net These strategies provide chemists with powerful tools to control the substitution pattern during the fundamental pyrazole ring-forming step.
Catalytic Approaches in Pyrazole Ring Formation Leading to Substituted Pyrazoles
Catalysis offers efficient and elegant solutions for the construction of substituted pyrazoles. Both transition metal-catalyzed and metal-free approaches have been developed, providing access to a wide array of pyrazole derivatives under various reaction conditions, often with high degrees of selectivity.
Transition Metal-Catalyzed Cycloaddition Reactions
Transition metals are powerful catalysts for forming the C-N and N-N bonds necessary for pyrazole ring construction. beilstein-journals.org Various metals, including copper, palladium, titanium, and samarium, have been successfully employed in these synthetic strategies. beilstein-journals.orgnih.gov
Copper-catalyzed reactions are particularly prevalent. For example, a copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates provides a route to substituted pyrazoles in good yields, using inexpensive Cu₂O as the promoter and air as the oxidant. organic-chemistry.org Another copper-catalyzed method involves a domino C-N coupling/hydroamination reaction between acetylenes and diamines. nih.gov Titanium catalysis has been utilized in a four-component synthesis of 4,5-substituted pyrazoles from alkynes, primary amines, tert-butyl isocyanide, and hydrazines. beilstein-journals.org These methods showcase the versatility of transition metals in facilitating complex transformations to build the pyrazole core. nih.gov
Metal-Free Approaches to Pyrazole Ring Construction
While transition metals are effective, the development of metal-free synthetic routes is a significant goal in green chemistry. Several metal-free strategies for pyrazole synthesis have been established, often relying on alternative modes of activation. nih.govmdpi.com
One such approach involves an iodine-mediated, metal-free oxidative C-N bond formation. This one-pot protocol allows for the regioselective synthesis of various substituted pyrazoles from readily available α,β-unsaturated aldehydes or ketones and hydrazine salts. organic-chemistry.org Another innovative method utilizes visible light photoredox catalysis to synthesize polysubstituted pyrazoles from hydrazine and Michael acceptors under mild conditions with air as the terminal oxidant. organic-chemistry.org Additionally, cascade reactions that proceed without any metal or solvent have been developed, such as an iodine-mediated three-component strategy for synthesizing amino pyrazole thioether derivatives. acs.org These metal-free methods provide environmentally benign and often operationally simple alternatives for constructing the pyrazole ring. nih.govmdpi.com
Chemical Reactivity and Transformations of 3 Iodo 1h Pyrazole 4 Carboxylic Acid Derivatives
Reactions Involving the Iodine Atom
The carbon-iodine bond in 3-iodo-1H-pyrazole derivatives is the primary site for a range of synthetic modifications. This reactivity is leveraged in cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic intermediates, enabling the introduction of diverse functional groups onto the pyrazole (B372694) core.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C bonds, and the iodine substituent on the pyrazole ring serves as an excellent electrophilic partner in these transformations. researchgate.net For many of these reactions, protection of the pyrazole N-H group is a necessary prerequisite, as unprotected pyrazoles can act as ligands for the transition metal catalyst, thereby inhibiting its activity. arkat-usa.orgresearchgate.net Common protecting groups include the ethoxyethyl (EtOEt) group, which can be easily introduced and removed under mild acidic conditions. umich.edu
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction has been successfully applied to N-protected 3-iodo-1H-pyrazole derivatives to synthesize 3-alkynyl-1H-pyrazoles. arkat-usa.org
Studies have shown that 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives react efficiently with phenylacetylene (B144264) under standard Sonogashira conditions. arkat-usa.org The reaction typically involves a palladium catalyst such as PdCl₂(PPh₃)₂ and a copper(I) co-catalyst like CuI, in the presence of an amine base. nih.gov These reactions proceed in high yields, demonstrating the utility of this method for introducing alkynyl moieties at the 3-position of the pyrazole ring. arkat-usa.org
Table 1: Examples of Sonogashira Cross-Coupling of 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole Derivatives with Phenylacetylene researchgate.net
| Entry | Pyrazole Derivative | Product | Yield (%) |
| 1 | 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | 1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole | 94 |
| 2 | Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate | Ethyl 1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole-4-carboxylate | 85 |
| 3 | 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole-4-carbaldehyde | 1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole-4-carbaldehyde | 88 |
| 4 | 1-(1-Ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole | 1-(1-Ethoxyethyl)-3-nitro-4-(phenylethynyl)-1H-pyrazole | 92 |
Cross-Coupling Reactions
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoborane (like a boronic acid or ester) and an organohalide or triflate, forming a C-C bond. libretexts.org This reaction is a cornerstone of modern organic synthesis for creating biaryl and related structures. libretexts.org
While the presence of unprotected N-H groups in nitrogen-rich heterocycles like pyrazoles can inhibit the reaction, specific protocols have been developed to overcome this challenge. nih.gov The use of specialized ligands such as SPhos and XPhos can facilitate the coupling of unprotected halo-pyrazoles with boronic acids in good yields. nih.gov The general mechanism involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoborane, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org This methodology has been effectively used to synthesize 4-substituted-1H-pyrazole-3,5-diamines from 4-bromo-3,5-dinitro-1H-pyrazole, highlighting its applicability to functionalized pyrazole systems. rsc.org
Beyond the Sonogashira and Suzuki-Miyaura reactions, the iodine atom on the pyrazole ring can participate in other palladium-catalyzed transformations. One notable example is the Heck-Mizoroki reaction, which forms a substituted alkene through the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. clockss.org
The Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles with various alkenes has been investigated, yielding 4-alkenyl-1H-pyrazoles. clockss.org A study found that using triethyl phosphite, P(OEt)₃, as a ligand and a trityl protecting group on the pyrazole nitrogen gave high yields of the coupled products. clockss.org This demonstrates another pathway for the direct functionalization of the pyrazole core. clockss.org Additionally, other transformations such as the Ullmann reaction, which can form fused heterocyclic systems, have been noted as potential follow-up reactions for iodinated heterocycles. nih.gov
Table 2: Examples of Heck-Mizoroki Reaction of 1-Trityl-4-iodo-1H-pyrazole with Alkenes clockss.org
| Entry | Alkene | Product | Yield (%) |
| 1 | Methyl acrylate | Methyl (E)-3-(1-trityl-1H-pyrazol-4-yl)acrylate | 95 |
| 2 | tert-Butyl acrylate | tert-Butyl (E)-3-(1-trityl-1H-pyrazol-4-yl)acrylate | 99 |
| 3 | Methyl vinyl ketone | (E)-4-(1-Trityl-1H-pyrazol-4-yl)but-3-en-2-one | 81 |
| 4 | Styrene | (E)-1-Trityl-4-styryl-1H-pyrazole | 44 |
Nucleophilic Substitution Reactions of the Iodine Atom
The direct displacement of the iodine atom on the pyrazole ring by a nucleophile is another potential reaction pathway. Research into nucleophilic substitution on related halonitropyrazolecarboxylic acids has shown that such transformations are feasible. For instance, the reaction of 4-bromo-1-methyl-nitropyrazole-carboxylic acids with arylamines in an aqueous solution, catalyzed by monovalent copper salts, results in the formation of 4-arylamino substituted products. osti.gov In the same study, 4-hydroxy substituted compounds were also formed. osti.gov This indicates that under certain conditions, the halogen atom on the pyrazole ring can be displaced by nucleophiles, providing a route to C-N and C-O bond formation.
The iodine atom on the pyrazole ring can be converted into an organometallic species through halogen-metal exchange, which can then be reacted with various electrophiles. This two-step process is a powerful method for introducing functional groups that are not accessible through direct coupling methods.
It has been demonstrated that N-protected iodopyrazoles can undergo halogen-metal exchange. researchgate.net Specifically, 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole can undergo an iodine-magnesium exchange reaction using reagents like isopropylmagnesium bromide-lithium bromide complex (i-PrMgBr·LiBr). arkat-usa.orgresearchgate.net The resulting pyrazolyl-magnesium intermediate can then be trapped with an electrophile. For example, reaction with a formylating agent can introduce a carbaldehyde group onto the pyrazole ring, although yields may vary. arkat-usa.org This approach highlights the utility of the iodine atom as a precursor to nucleophilic pyrazole intermediates.
Table 3: Formation and Reaction of Organometallic Intermediates from Iodopyrazoles arkat-usa.orgresearchgate.net
| Starting Material | Reagent | Intermediate | Electrophile | Product | Yield (%) |
| 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole | Alkyl magnesium bromides | Grignard Reagent | N,N-Dimethylformamide | 1-(1-Ethoxyethyl)-1H-pyrazole-4-carbaldehyde | Good |
| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | i-PrMgBr·LiBr | Pyrazolyl-magnesium species | N,N-Dimethylformamide | 1-(1-Ethoxyethyl)-1H-pyrazole-3-carbaldehyde | 19 |
Reactions Involving the Carboxylic Acid Group
The carboxylic acid moiety at the C4 position of the pyrazole ring readily undergoes typical reactions of carboxylic acids, including esterification, hydrolysis, and amide formation.
Esterification: 3-Iodo-1H-pyrazole-4-carboxylic acid can be converted to its corresponding esters through various methods. A common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.com For instance, ethyl 3-iodo-1H-pyrazole-4-carboxylate has been synthesized and used as a starting material for further derivatization. arkat-usa.org
The general mechanism for Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester. masterorganicchemistry.com
Hydrolysis: The reverse reaction, the hydrolysis of this compound esters back to the carboxylic acid, can be achieved under either acidic or basic conditions. researchgate.net Alkaline hydrolysis, using a base such as sodium hydroxide (B78521), is a common method. nih.gov For example, 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid was prepared by the alkaline hydrolysis of its ethyl ester. nih.gov The hydrolysis of pyrazole esters is a crucial step in the synthesis of various biologically active compounds. thieme.de
Table 1: Examples of Esterification and Hydrolysis Reactions
| Reactant | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| This compound | Ethanol, H₂SO₄ (catalyst), heat | Ethyl 3-iodo-1H-pyrazole-4-carboxylate | arkat-usa.org |
| Ethyl 1-allyl-3-amino-1H-pyrazole-4-carboxylate | NaOH, THF-MeOH, heat | 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid | nih.gov |
| Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | Sodium hydroxide | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | wikipedia.org |
The carboxylic acid group of this compound can be readily converted into an amide functional group. This transformation is significant as many pyrazole-containing compounds with biological activity are amides. mdpi.comresearchgate.net Amide formation typically involves the activation of the carboxylic acid, followed by reaction with an amine.
One common method for amide synthesis is to first convert the carboxylic acid to a more reactive derivative, such as an acid chloride. khanacademy.org This can be achieved by treating the carboxylic acid with a reagent like thionyl chloride (SOCl₂). mdpi.com The resulting acid chloride is then reacted with an appropriate amine to form the desired amide. nih.gov
Alternatively, direct coupling of the carboxylic acid with an amine can be accomplished using a variety of coupling reagents. These reagents activate the carboxylic acid in situ, facilitating the nucleophilic attack by the amine.
The pyrazole carboxamide scaffold is a key feature in a number of modern fungicides that act by inhibiting succinate (B1194679) dehydrogenase (SDHI). wikipedia.org The synthesis of these compounds often involves the formation of an amide bond between a pyrazole carboxylic acid and a specific aniline (B41778) derivative. mdpi.com
Table 2: Reagents for Amide Formation
| Method | Activating Agent/Reagent | Description |
|---|---|---|
| Acid Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | The carboxylic acid is converted to a highly reactive acid chloride, which then readily reacts with an amine. |
| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | These reagents activate the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. |
| Other Coupling Reagents | HATU, HBTU, BOP | These reagents are often used to facilitate amide bond formation, particularly in cases where the reactants are sensitive or sterically hindered. |
Reactivity of the Pyrazole Heterocycle
The pyrazole ring itself is a site of various chemical transformations, including electrophilic substitution and functionalization at the nitrogen atoms.
Electrophilic substitution reactions on the pyrazole ring typically occur at the C4 position. researchgate.netresearchgate.net However, since the C4 position in the parent compound is already occupied by the carboxylic acid group, electrophilic substitution on this compound itself is less common. Instead, such reactions are more relevant to derivatives where the C4 position is unsubstituted. For instance, in the synthesis of 3-substituted pyrazole derivatives, the formation of the pyrazole ring through condensation reactions is a common strategy. researchgate.netresearchgate.net
The pyrazole ring contains two nitrogen atoms, and the N-H proton is acidic, allowing for deprotonation and subsequent functionalization. N-alkylation is a common transformation of pyrazole derivatives. semanticscholar.org This reaction is typically carried out by treating the pyrazole with an alkylating agent in the presence of a base. semanticscholar.org The choice of base and reaction conditions can influence the regioselectivity of the alkylation, as alkylation can potentially occur at either of the two nitrogen atoms in an unsymmetrical pyrazole. researchgate.net
For this compound derivatives, protection of the N-H group is often necessary before carrying out other reactions, such as cross-coupling reactions. arkat-usa.orgresearchgate.netresearchgate.net Common protecting groups include the Boc group and the ethoxyethyl (EtOEt) group. arkat-usa.orgresearchgate.netresearchgate.net The N-ethoxyethyl group can be introduced by reacting the pyrazole with ethyl vinyl ether in the presence of a catalytic amount of acid. arkat-usa.orgresearchgate.net
A variety of methods have been developed for the N-alkylation of pyrazoles, including using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst. semanticscholar.org This method provides an alternative to traditional methods that require strong bases or high temperatures. semanticscholar.org
Table 3: Conditions for N-Alkylation of Pyrazoles
| Alkylating Agent | Base/Catalyst | Solvent | Temperature | Reference |
|---|---|---|---|---|
| Alkyl Halide | K₂CO₃ | DMSO | Room Temperature | researchgate.net |
| Trichloroacetimidates | Brønsted Acid (e.g., CSA) | 1,2-DCE | Reflux | semanticscholar.org |
| Ethyl Vinyl Ether | Trifluoroacetic acid (TFA) | Dichloromethane (B109758) | 28-33 °C | arkat-usa.org |
Derivatives of this compound can undergo intramolecular cyclization reactions to form fused heterocyclic systems. These reactions often involve the participation of both a substituent on the pyrazole ring and a functional group derived from the carboxylic acid. For instance, intramolecular cyclization of 2-formylhetarylacetylenes, which can be synthesized from pyrazole precursors, has been studied. arkat-usa.orgresearchgate.netresearchgate.net
Iodine-mediated intramolecular cyclization of enamines is a known method for the synthesis of 3H-indoles. acs.org While not directly involving this compound, this illustrates the utility of iodine in promoting cyclization reactions.
Structural and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. Through the analysis of 1H, 13C, and 15N nuclei, along with advanced 2D experiments, a detailed map of the molecular structure can be assembled.
The 1H NMR spectrum of 3-iodo-1H-pyrazole-4-carboxylic acid is expected to show three distinct signals corresponding to the different types of protons in the molecule: the pyrazole (B372694) ring C-H proton, the pyrazole N-H proton, and the carboxylic acid O-H proton.
Pyrazole H-5 Proton: The pyrazole ring possesses a single proton at the C-5 position. Its chemical shift is influenced by the electronic effects of the adjacent nitrogen atom and the substituents on the ring. In unsubstituted pyrazole, the H-3/H-5 protons typically appear as a doublet at approximately 7.6 ppm. researchgate.net For substituted pyrazoles, this value can shift. For instance, in 4-iodo-1-phenyl-1H-pyrazol-3-ol, the H-5 proton resonates at 8.40 ppm in DMSO-d6. nih.gov Given the electron-withdrawing nature of the adjacent carboxyl group and the iodine atom, the H-5 proton in the title compound is expected to appear as a singlet in the downfield region of the spectrum, likely between 8.0 and 8.5 ppm.
N-H Proton: The N-H proton of the pyrazole ring is acidic and its signal is often broad due to quadrupole interactions with the nitrogen atom and chemical exchange. Its chemical shift is highly dependent on the solvent, concentration, and temperature. In DMSO-d6, N-H protons of pyrazoles can appear at 12.0 ppm or higher. researchgate.net
Carboxylic Acid O-H Proton: The proton of the carboxylic acid group is highly acidic and labile. It typically appears as a very broad singlet at a chemical shift greater than 10 ppm, often between 12.0 and 13.0 ppm in DMSO-d6, and its presence is a key indicator of the -COOH functional group. oregonstate.edu
Table 1: Predicted 1H NMR Chemical Shifts for this compound in DMSO-d6.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| H-5 | 8.0 - 8.5 | Singlet (s) | Chemical shift influenced by adjacent iodine and carboxyl groups. |
| N-H | > 12.0 | Broad Singlet (br s) | Shift and broadening are solvent and concentration dependent. |
The proton-decoupled 13C NMR spectrum provides direct information about the carbon skeleton of the molecule. For this compound, four distinct signals are expected, corresponding to the three carbon atoms of the pyrazole ring and the carbon of the carboxyl group.
Pyrazole Ring Carbons (C-3, C-4, C-5): The chemical shifts of these carbons are determined by their hybridization and the nature of their substituents. libretexts.org
C-3: This carbon is directly bonded to an iodine atom. Due to the "heavy atom effect," the iodine is expected to cause a significant upfield shift (to a lower ppm value) for the C-3 signal. For example, in 4-iodo-1-phenyl-1H-pyrazol-3-ol, the C-4 carbon bonded to iodine resonates at a remarkably upfield position of 46.6 ppm. nih.gov A similar effect would be anticipated for C-3 in the title compound.
C-4: This carbon is attached to the electron-withdrawing carboxylic acid group. Its resonance will be shifted downfield compared to an unsubstituted pyrazole carbon but will be influenced by the adjacent iodo-substituted carbon.
C-5: This carbon is bonded to a hydrogen and is adjacent to the N-1 nitrogen. In related pyrazoles, C-5 carbons typically resonate in the range of 130-140 ppm. nih.gov
Carboxyl Carbon (C=O): The carbonyl carbon of a carboxylic acid typically appears in the downfield region of the spectrum, generally between 160 and 175 ppm. libretexts.org
Table 2: Predicted 13C NMR Chemical Shifts for this compound.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C-3 | ~50 - 70 | Significant upfield shift due to the heavy atom effect of iodine. |
| C-4 | ~110 - 120 | Influenced by the attached carboxyl group. |
| C-5 | ~130 - 140 | Typical range for a C-H carbon in a pyrazole ring. |
15N NMR spectroscopy is an exceptionally powerful tool for investigating the electronic structure and, crucially, the tautomerism of nitrogen-containing heterocycles like pyrazoles. bohrium.com N-unsubstituted pyrazoles can exist in a dynamic equilibrium between two tautomeric forms, where the N-H proton is located on one of the two nitrogen atoms.
In a pyrazole ring, the two nitrogen atoms are in chemically distinct environments: one is a "pyrrole-like" nitrogen (N-1, bearing the proton), and the other is a "pyridine-like" nitrogen (N-2, with a lone pair contributing to the aromatic system). These two types of nitrogens have significantly different 15N chemical shifts. nih.gov
Pyrrole-like Nitrogen (N-1): This nitrogen is typically more shielded and resonates at a lower frequency (upfield). For example, in 1-phenyl-1H-pyrazol-3-ol, the N-1 signal appears around 190.0 ppm in DMSO-d6. nih.gov
Pyridine-like Nitrogen (N-2): This nitrogen is deshielded and resonates at a higher frequency (downfield). In the same example, the N-2 signal is found around 262.0 ppm. nih.gov
By observing the 15N NMR spectrum, one can determine the position of the tautomeric equilibrium. If the proton exchange is slow on the NMR timescale, two distinct sets of signals for each tautomer might be observed, allowing for their quantification. If the exchange is fast, averaged signals will be seen. For this compound, 15N NMR would be the definitive method to establish which nitrogen atom predominantly bears the proton in a given solvent.
While 1D NMR provides essential data, 2D NMR techniques are often necessary for the unambiguous assignment of signals and confirmation of regiochemistry, especially in complex or novel structures.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. For this compound, an HSQC spectrum would show a clear correlation between the 1H signal of H-5 and the 13C signal of C-5, confirming the assignment of both.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It is invaluable for connecting different parts of a molecule. Key expected correlations for the title compound would include:
The H-5 proton showing correlations to C-4 and C-3.
The N-H proton showing correlations to C-5 and C-3. These correlations would definitively confirm the 3-iodo-4-carboxy substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of their bonding connectivity. In pyrazole chemistry, NOESY is particularly useful for determining the regiochemistry of N-substituted derivatives by observing spatial proximity between the N-substituent and the H-5 proton. nih.govnih.gov For the parent compound, it could help in studying intermolecular interactions like hydrogen-bonded dimers.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns. The molecular formula of this compound is C4H3IN2O2, giving it a molecular weight of approximately 265.97 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M+•) would be expected at m/z ≈ 266. Due to the energetic nature of the ionization process, the molecular ion is often unstable and breaks down into smaller, characteristic fragments. arkat-usa.org
Key expected fragmentation pathways include:
Loss of a hydroxyl radical (•OH): Cleavage of the C-OH bond in the carboxylic acid group would lead to a fragment ion at [M-17]+.
Loss of a carboxyl radical (•COOH): Cleavage of the C-C bond between the pyrazole ring and the carboxyl group would result in a significant peak at [M-45]+.
Loss of an iodine atom (•I): The C-I bond is relatively weak and can cleave to produce a fragment at [M-127]+.
Decarboxylation (loss of CO2): Loss of carbon dioxide from the molecular ion could produce a fragment at [M-44]+•.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound.
| m/z Value | Identity of Fragment | Neutral Loss |
|---|---|---|
| ~266 | [C4H3IN2O2]+• (Molecular Ion) | - |
| ~249 | [C4H2IN2O]+ | •OH |
| ~221 | [C3H2IN2]+ | •COOH |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.
O-H Stretch (Carboxylic Acid): This is one of the most distinctive bands in the IR spectrum. Due to strong intermolecular hydrogen bonding (dimerization), it appears as a very broad and strong absorption over a wide range, typically from 2500 to 3300 cm-1, often obscuring the C-H stretching region.
N-H Stretch (Pyrazole): The N-H stretching vibration of pyrazoles is also involved in hydrogen bonding and typically appears as a broad band in the region of 3100-3200 cm-1. mdpi.com This band will likely overlap with the broad O-H absorption.
C-H Stretch (Aromatic): The stretching vibration of the C-H bond on the pyrazole ring is expected to be a weaker absorption just above 3000 cm-1.
C=O Stretch (Carboxylic Acid): The carbonyl stretch is a very strong and sharp absorption, which is a hallmark of the carboxylic acid group. For hydrogen-bonded dimers, it typically appears in the range of 1680-1710 cm-1.
C=N and C=C Stretches (Pyrazole Ring): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic pyrazole ring usually appear in the 1400-1600 cm-1 region.
C-O Stretch and O-H Bend: The C-O stretching and in-plane O-H bending vibrations of the carboxylic acid group are coupled and give rise to absorptions in the 1210-1440 cm-1 region.
Table 4: Predicted Characteristic IR Absorption Bands for this compound.
| Wavenumber (cm-1) | Functional Group / Vibration | Intensity |
|---|---|---|
| 2500 - 3300 | O-H Stretch (Carboxylic Acid Dimer) | Strong, Very Broad |
| 3100 - 3200 | N-H Stretch (Pyrazole, H-bonded) | Medium, Broad |
| ~3050 | C-H Stretch (Aromatic) | Weak to Medium |
| 1680 - 1710 | C=O Stretch (Carboxylic Acid Dimer) | Strong, Sharp |
| 1400 - 1600 | C=N and C=C Stretches (Ring) | Medium |
Despite a comprehensive search, no specific X-ray crystallography data for the solid-state structure of this compound was found in the public domain.
While research on the crystal structures of related pyrazole derivatives exists, including studies on 4-iodo-1H-pyrazole and pyrazole-4-carboxylic acid, the specific crystallographic parameters for the title compound, such as its unit cell dimensions, space group, and detailed bond lengths and angles, are not available in the reviewed literature.
Therefore, the section on "X-ray Crystallography for Solid-State Structure Elucidation" cannot be completed at this time due to the absence of published research findings for this compound. Further experimental investigation would be required to determine its crystal structure.
Theoretical Studies and Mechanistic Insights
Tautomerism in Pyrazole-4-carboxylic Acids
The phenomenon of annular prototropic tautomerism is a key characteristic of N-unsubstituted pyrazoles, where the hydrogen atom on the nitrogen can migrate between the two nitrogen atoms of the pyrazole (B372694) ring. This equilibrium between different tautomeric forms can be significantly influenced by the physical state (gas, solution, or solid), the nature and position of substituents on the pyrazole ring, and intermolecular interactions. For derivatives of pyrazole-4-carboxylic acid, the interplay between the acidic proton of the carboxylic group and the protons on the pyrazole nitrogens adds another layer of complexity to their tautomeric behavior.
Two principal tautomers are possible for 3-iodo-1H-pyrazole-4-carboxylic acid, namely this compound and 5-iodo-1H-pyrazole-4-carboxylic acid. The relative stability of these tautomers is dictated by the electronic effects of the iodo and carboxylic acid substituents, as well as by environmental factors.
In the gas phase, where intermolecular interactions are minimized, the intrinsic properties of the molecule, such as electronic effects of substituents, primarily govern the tautomeric equilibrium. Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of tautomers in the gas phase researchgate.netresearchgate.net. For pyrazole derivatives, electron-withdrawing groups tend to favor the tautomer where the N-H bond is further away from the substituent, while electron-donating groups favor the adjacent tautomer.
In the case of this compound, both the iodine atom and the carboxylic acid group are electron-withdrawing. Computational studies on similar substituted pyrazoles suggest that the relative electron-withdrawing strength of these groups at the 3 and 4 positions will determine the favored tautomer. DFT calculations on related pyrazole systems have shown that the gas-phase tautomeric preference can be finely tuned by the nature of the substituents nih.gov. While specific computational data for this compound is not abundant in the provided search results, the principles derived from studies on other substituted pyrazoles can be applied to predict its behavior.
Table 1: Predicted Tautomeric Preference in the Gas Phase Based on Substituent Effects
| Substituent at C3/C5 | Electronic Effect | Predicted Favored Tautomer |
| Iodo | Electron-withdrawing | 5-iodo-1H-pyrazole-4-carboxylic acid |
| Carboxylic Acid at C4 | Electron-withdrawing | Influences acidity and overall electron density |
This table is predictive and based on general principles of substituent effects on pyrazole tautomerism.
In the solid state, the tautomeric equilibrium is significantly influenced by intermolecular interactions, particularly hydrogen bonding, which can stabilize one tautomer over the other. X-ray crystallography and solid-state NMR are powerful techniques for determining the dominant tautomeric form in the crystalline phase researchgate.netnih.gov.
For pyrazole-4-carboxylic acids, extensive hydrogen-bonding networks are typically observed nih.gov. These can involve the carboxylic acid groups forming dimers and the pyrazole N-H groups participating in hydrogen bonds with nitrogen atoms of adjacent molecules or with the carbonyl oxygen of the carboxylic acid group. Studies on 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide have shown that a single tautomer can be dominant in the solid state, as confirmed by X-ray crystallography and solid-state NMR nih.gov. The specific hydrogen bonding motifs adopted in the crystal lattice of this compound would be the deciding factor for its preferred tautomeric form. The presence of the iodine atom could also lead to halogen bonding, further influencing the crystal packing and tautomer stabilization.
Research on 3(5)-disubstituted-1H-pyrazoles with ester and amide groups has demonstrated that the tautomer with the ester or amide group at the 3-position is favored in the solid state for compounds with methyl and amino groups, while for those with a nitro group, the tautomer with the substituent at the 5-position is preferred nih.gov. This highlights the subtle interplay of electronic effects and crystal packing forces in determining the solid-state tautomer.
The tautomeric form of a pyrazole derivative can have a profound impact on its chemical reactivity. The different distribution of electron density and the different steric environments in each tautomer can lead to different outcomes in chemical reactions. For instance, the accessibility of the lone pair of electrons on the sp2 nitrogen atom is different in each tautomer, which can affect its nucleophilicity and its ability to coordinate to metal centers.
In electrophilic substitution reactions, the position of the N-H proton can influence the directing effects of the substituents on the ring. For N-unsubstituted pyrazoles, electrophilic attack typically occurs at the 4-position arkat-usa.org. The reactivity of this compound in reactions such as N-alkylation would be expected to produce a mixture of 1,3- and 1,5-disubstituted products, with the ratio depending on the relative stability of the tautomers and the reaction conditions.
The different tautomers can also exhibit different acidities (pKa values), which will affect their reactivity in base-catalyzed reactions. The specific tautomer present in a given solvent will be the one that reacts, and understanding the tautomeric equilibrium is therefore crucial for predicting and controlling the outcome of a reaction.
Intermolecular Interactions and Aggregation Behavior (e.g., hydrogen bonding, self-association)
The molecular structure of this compound, featuring both hydrogen bond donors (N-H and O-H) and acceptors (N and C=O), predisposes it to strong intermolecular interactions and self-association. These interactions are fundamental in determining its physical properties, such as melting point and solubility, as well as its crystal structure.
The pyrazole ring itself is a versatile hydrogen-bonding motif, capable of forming various supramolecular assemblies nih.gov. N-unsubstituted pyrazoles can form dimers, trimers, tetramers, and catemeric (chain-like) structures through N-H···N hydrogen bonds nih.gov. In the solid state, the carboxylic acid group typically forms strong O-H···O hydrogen-bonded dimers. The combination of these two functionalities in this compound is expected to lead to complex and robust hydrogen-bonding networks.
Table 2: Potential Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Potential Supramolecular Motif |
| Hydrogen Bond | Pyrazole N-H | Pyrazole N | Dimers, trimers, tetramers, catemers |
| Hydrogen Bond | Carboxylic acid O-H | Carboxylic acid C=O | Dimers |
| Hydrogen Bond | Pyrazole N-H | Carboxylic acid C=O | Chains, sheets |
| Hydrogen Bond | Carboxylic acid O-H | Pyrazole N | Chains, sheets |
| Halogen Bond | C-I | Pyrazole N or Carboxylic acid C=O | Chains, sheets |
Computational Chemistry Approaches for Structure and Reactivity Prediction
Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for investigating the structure, properties, and reactivity of molecules like this compound researchgate.netnih.gov. These methods allow for the prediction of a wide range of molecular properties, providing insights that can be difficult to obtain experimentally.
For this compound, DFT calculations can be employed to:
Determine the most stable tautomeric forms: By calculating the relative energies of the 3-iodo and 5-iodo tautomers in the gas phase and in different solvents (using continuum solvation models), the predominant tautomer under various conditions can be predicted researchgate.net.
Predict molecular geometries: DFT can provide accurate predictions of bond lengths, bond angles, and dihedral angles for each tautomer.
Simulate vibrational spectra: Calculated infrared (IR) and Raman spectra can be compared with experimental data to confirm the structure of the synthesized compound and to identify the vibrational modes associated with specific functional groups researchgate.net.
Calculate NMR chemical shifts: Theoretical predictions of 1H, 13C, and 15N NMR chemical shifts can aid in the interpretation of experimental NMR spectra and in the assignment of signals to specific atoms in the molecule researchgate.net.
Investigate electronic properties: DFT calculations can provide information about the distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential, which are all crucial for understanding the molecule's reactivity researchgate.net.
Model reaction mechanisms: By calculating the energies of reactants, transition states, and products, computational methods can be used to elucidate the mechanisms of synthetic transformations and to predict the regioselectivity of reactions mdpi.com.
The accuracy of these predictions is dependent on the chosen level of theory (functional and basis set). For molecules containing heavy atoms like iodine, relativistic effects may need to be considered for accurate predictions of certain properties, such as NMR chemical shifts.
Table 3: Examples of Properties of Pyrazole Derivatives Predicted by Computational Chemistry
| Property | Computational Method | Application |
| Relative tautomer energies | DFT | Prediction of tautomeric equilibrium |
| Molecular geometry | DFT | Structural elucidation |
| Vibrational frequencies | DFT | Interpretation of IR and Raman spectra |
| NMR chemical shifts | GIAO-DFT | Spectral assignment |
| HOMO-LUMO energies | DFT | Reactivity and electronic properties |
| Reaction energy profiles | DFT | Mechanistic investigation |
Mechanistic Investigations of Synthetic Transformations (e.g., radical intermediates in iodination, ortho-directing effects)
The synthesis of this compound involves the regioselective introduction of an iodine atom onto the pyrazole ring. Understanding the mechanism of this transformation is crucial for optimizing the reaction conditions and for extending the methodology to other substrates.
Electrophilic substitution is a common reaction for pyrazoles, with the 4-position being the most susceptible to attack arkat-usa.org. However, the synthesis of the 3-iodo isomer requires a different regiochemical control. One possible strategy involves the use of a directing group. For instance, the N-ethoxyethyl (EtOEt) group has been shown to act as an ortho-directing group in the lithiation of pyrazoles, facilitating substitution at the 5-position (which would correspond to the 3-position in the deprotected pyrazole) arkat-usa.org. A subsequent reaction with an iodine source would then yield the desired 3-iodo-pyrazole.
The mechanism of iodination itself can proceed through different pathways. While electrophilic aromatic substitution is common, reactions involving radical intermediates are also possible, particularly when using certain iodinating agents or under specific reaction conditions. For example, the use of iodine in the presence of an oxidizing agent can generate electrophilic iodine species or iodine radicals. A plausible mechanism for the iodination of a pyrazole derivative could involve the initial formation of a sigma complex, followed by deprotonation to restore aromaticity.
In the context of this compound, the carboxylic acid group is an electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic attack. However, its directing effect, along with the directing effect of the pyrazole nitrogens, will influence the position of iodination. The synthesis of the 3-iodo isomer suggests a reaction pathway that overcomes the natural preference for substitution at the 4-position. This could be achieved through a directed ortho-metalation strategy as mentioned above, or through a specific iodination protocol that favors substitution at the 3-position. Further mechanistic studies, potentially involving computational modeling and the identification of reaction intermediates, would be necessary to fully elucidate the pathway to this compound.
Applications in Advanced Organic Synthesis
Role as a Key Building Block for Complex Heterocyclic Systems
The structure of 3-iodo-1H-pyrazole-4-carboxylic acid makes it an exceptionally useful building block for constructing more elaborate heterocyclic systems. arkat-usa.orgresearchgate.net The pyrazole (B372694) ring itself is a common motif in many biologically active compounds. researchgate.net The presence of the iodine atom at the 3-position and the carboxylic acid at the 4-position offers two distinct and reactive sites for further chemical modification.
The carbon-iodine bond is particularly amenable to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. These reactions allow for the introduction of new carbon-carbon or carbon-heteroatom bonds at a specific position on the pyrazole ring. For instance, Sonogashira cross-coupling reactions have been successfully used to modify substituted 3-iodo-1H-pyrazole derivatives, demonstrating their utility as synthetic intermediates. arkat-usa.orgresearchgate.net This strategic placement of the iodo group makes the compound a valuable precursor for creating highly functionalized and complex organic molecules with potential applications in medicinal chemistry and materials science. researchgate.net
Furthermore, the carboxylic acid group provides another handle for synthetic transformations. It can be converted into esters, amides, or other functional groups, or it can participate in cyclization reactions to form fused heterocyclic systems. Pyrazole carboxylic acids and their derivatives are recognized as versatile precursors for synthesizing a multitude of substituted analogues. nih.gov The dual functionality of this compound thus allows for a stepwise and controlled construction of intricate molecular architectures.
Precursor to Diverse Chemical Scaffolds
This compound serves as a precursor to a wide range of chemical scaffolds, largely due to the reactivity of its iodo and carboxylic acid groups. arkat-usa.org The pyrazole scaffold itself is a foundational structure in the synthesis of pharmaceuticals and agrochemicals. researchgate.net For example, the related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a key intermediate in the synthesis of a new class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHI). thieme.deresearchgate.net
The true versatility of this compound lies in its ability to undergo various chemical transformations to yield different molecular frameworks. The iodo group can be readily displaced or used in coupling reactions to introduce diverse substituents. This is a common strategy for building molecular complexity. researchgate.net The table below summarizes some of the key transformations that underscore its role as a versatile precursor.
| Reaction Type | Reagents/Conditions | Resulting Scaffold | Reference |
| Sonogashira Coupling | Phenylacetylene (B144264), Pd catalyst | 3-Alkynyl-1H-pyrazole-4-carboxylic acid derivatives | arkat-usa.org, researchgate.net |
| Amide Coupling | Amines, coupling agents | 3-Iodo-1H-pyrazole-4-carboxamides | researchgate.net |
| Esterification | Alcohols, acid catalyst | 3-Iodo-1H-pyrazole-4-carboxylates | arkat-usa.org |
| Halogen-Lithium Exchange | n-BuLi or other organolithium reagents | Lithiated pyrazole intermediate for further functionalization | arkat-usa.org |
These reactions demonstrate the compound's capacity to act as a launchpad for generating libraries of compounds with varied structural features, which is a critical aspect of modern drug discovery and materials science research.
Ligand Design in Transition Metal Catalysis
The pyrazole nucleus is a well-established motif in coordination chemistry and is frequently used in the design of ligands for transition metal catalysis. researchgate.net The two adjacent nitrogen atoms in the pyrazole ring can chelate to a metal center, forming stable complexes. arkat-usa.orgresearchgate.net Protic pyrazoles (those with an N-H group) are particularly interesting as their proton-responsive nature can be exploited in catalytic cycles. nih.gov
This compound and its derivatives can act as ligands for transition metals. arkat-usa.orgresearchgate.net The pyrazole core provides the primary binding site, while the substituents at the 3 and 4 positions can be modified to fine-tune the steric and electronic properties of the resulting metal complex. This tuning is crucial for optimizing the activity and selectivity of a catalyst. For instance, pincer-type ligands incorporating protic pyrazole units have shown significant promise in catalysis. nih.gov While research on complexes derived specifically from this compound is specific, the broader class of pyrazole carboxylic acids has been used to synthesize metal-organic frameworks and coordination polymers with interesting catalytic properties. rsc.org
| Ligand Type | Metal Center Examples | Potential Catalytic Application | Reference |
| N,N-Bidentate Pyrazole | Ruthenium, Osmium, Cobalt, Copper, Nickel | Oxidation, Hydrogenation, C-C coupling, Polymerization | nih.gov, researchgate.net |
| Pincer-type Pyrazole | Ruthenium | Dehydrogenation, Aerobic Oxidation | nih.gov |
| Pyrazole Carboxylate | Cadmium, Cobalt | Oxygen Evolution Reaction (OER), Oxygen Reduction Reaction (ORR) | rsc.org |
The ability to systematically modify the pyrazole ligand structure allows for the rational design of catalysts tailored for specific chemical transformations.
Development of Novel Organic Materials
The pyrazole scaffold is not only important in catalysis and medicine but also finds application in the design of novel organic materials. arkat-usa.org Specifically, pyrazole derivatives have been investigated for their use in organic light-emitting diodes (OLEDs). arkat-usa.org The electronic properties of the pyrazole ring, which can be modulated by its substituents, make it a suitable component for charge-transporting or emissive layers in these devices.
Furthermore, the ability of pyrazole carboxylic acids to form coordination complexes with metal ions opens the door to creating metal-organic frameworks (MOFs) and coordination polymers. rsc.org A study on metal complexes derived from the related 3-methyl-1H-pyrazole-4-carboxylic acid revealed that these materials can exhibit strong fluorescence in the solid state. rsc.org Such luminescent properties are highly desirable for applications in sensors, bio-imaging, and solid-state lighting. The combination of the pyrazole core for its electronic characteristics and the carboxylic acid group for its ability to link metal centers makes this compound a promising building block for the bottom-up construction of functional organic and hybrid materials.
Future Research Directions and Challenges
Development of More Sustainable and Efficient Synthetic Routes
The current synthetic methodologies for 3-iodo-1H-pyrazole-4-carboxylic acid and its derivatives, while effective, often rely on traditional approaches that may not align with the modern principles of green chemistry. Future research should prioritize the development of more sustainable and efficient synthetic pathways.
Furthermore, the development of one-pot or tandem reaction sequences that combine multiple synthetic steps without the isolation of intermediates would significantly enhance efficiency and reduce solvent usage and waste generation. Investigating multicomponent reactions (MCRs) for the direct construction of the functionalized pyrazole (B372694) ring is another promising strategy that could lead to more streamlined and sustainable syntheses. mdpi.com
Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches
| Synthetic Step | Traditional Method | Potential Green Alternative | Key Advantages |
| Pyrazole Ring Formation | Condensation reactions in organic solvents | Multicomponent reactions in water or bio-based solvents | Reduced solvent waste, improved atom economy |
| Iodination | Use of strong oxidizing agents and iodine | Electrochemical iodination or use of solid-supported iodine reagents | Milder reaction conditions, reduced hazardous waste |
| Overall Process | Multi-step synthesis with intermediate purification | One-pot synthesis or flow chemistry | Increased efficiency, reduced energy consumption |
Exploration of Novel Reactivity Patterns
The reactivity of this compound is largely dominated by transformations involving the carbon-iodine bond and the carboxylic acid functionality. While well-established cross-coupling reactions such as Sonogashira, Suzuki, and Ullmann-type couplings have been successfully applied to iodopyrazoles, there is considerable scope for exploring novel reactivity patterns. nih.govnih.govnih.gov
Future research could focus on expanding the repertoire of transition-metal-catalyzed cross-coupling reactions to include less common coupling partners. This would enable the introduction of a wider array of functional groups and structural motifs onto the pyrazole core. Additionally, investigating C-H activation reactions at other positions of the pyrazole ring, in conjunction with the existing iodo and carboxylic acid groups, could open up new avenues for late-stage functionalization and the synthesis of highly decorated pyrazoles.
The interplay between the iodo and carboxylic acid groups offers intriguing possibilities for developing novel intramolecular reactions and domino sequences. For example, reactions that are initiated at one functional group could trigger a subsequent transformation at the other, leading to the rapid construction of complex fused heterocyclic systems.
Advanced Derivatization for Enhanced Synthetic Utility
The value of this compound as a synthetic intermediate is directly proportional to the diversity of derivatives that can be accessed from it. Future efforts should be directed towards advanced derivatization strategies that further enhance its synthetic utility.
The carboxylic acid moiety serves as a versatile handle for a wide range of transformations. Beyond standard esterification and amidation reactions, derivatization into other functional groups such as aldehydes, alcohols, amines, and nitriles would significantly broaden the scope of accessible downstream products. These transformations would provide access to a new set of building blocks for the synthesis of complex molecules, including those with potential biological activity.
Simultaneously, derivatization of the pyrazole nitrogen (N-H) can be employed to modulate the electronic properties of the ring and to introduce additional points of diversity. Systematic studies on the impact of different N-substituents on the reactivity of the C-I bond and the carboxylic acid group would be highly valuable for rational molecular design. The ultimate goal is to create a toolbox of well-characterized derivatives of this compound that can be readily employed in various synthetic applications, particularly in the fields of medicinal chemistry and materials science where pyrazole-containing compounds have shown significant promise.
Deeper Mechanistic Understanding of Key Transformations
A thorough understanding of the reaction mechanisms underlying the key transformations of this compound is crucial for optimizing existing methods and for the rational design of new reactions. While the general mechanisms of many of the reactions it undergoes, such as palladium-catalyzed cross-couplings, are well-established, the specific influence of the pyrazole ring and its substituents on these mechanisms is not fully understood.
Future research should employ a combination of experimental and computational techniques to elucidate the finer details of these reaction pathways. Kinetic studies, in situ spectroscopic monitoring, and the isolation and characterization of reaction intermediates can provide valuable experimental insights. These experimental findings can be complemented by density functional theory (DFT) calculations to model reaction intermediates and transition states, providing a deeper understanding of the factors that control reactivity and selectivity.
A particular area of interest is the potential for cooperative effects between the iodine and carboxylic acid functionalities in certain reactions. Mechanistic studies could reveal whether the carboxylic acid group, or its derivatives, can act as a directing group or participate in the catalytic cycle, thereby influencing the outcome of reactions at the C-I bond. A more profound mechanistic understanding will ultimately enable the development of more efficient, selective, and robust synthetic methods for the utilization of this important building block.
Q & A
Q. What are the optimal synthetic routes for 3-iodo-1H-pyrazole-4-carboxylic acid, and how does iodination affect reaction yields?
The synthesis typically involves halogenation of a pyrazole precursor. For example, substituting a hydrogen atom at position 3 with iodine can be achieved via electrophilic iodination using iodine monochloride (ICl) in acetic acid under reflux. A methodological approach includes:
- Starting with 1H-pyrazole-4-carboxylic acid derivatives.
- Optimizing reaction time (e.g., 12–24 hours) and temperature (80–100°C) to balance yield and purity.
- Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradient) to isolate the product .
Note : Iodination may reduce yields (~40–60%) due to steric hindrance from the bulky iodine atom. Confirm purity via HPLC and NMR.
Q. How can NMR and IR spectroscopy distinguish this compound from its non-iodinated analogs?
- ¹H NMR : The carboxylic acid proton appears as a broad singlet (~δ 12–14 ppm). Iodination at position 3 deshields adjacent protons, shifting pyrazole ring protons downfield (e.g., H-5 to δ 8.0–8.5 ppm).
- ¹³C NMR : The iodine atom’s inductive effect lowers the carboxylic carbon’s chemical shift (δ ~165–170 ppm).
- IR : A strong carbonyl stretch (~1700 cm⁻¹) and N-H vibrations (~3200 cm⁻¹) confirm the carboxylic acid and pyrazole moieties .
Q. What are the common side reactions during iodination, and how can they be mitigated?
- Competitive Diiodination : Occurs if excess iodine is used. Mitigate by stoichiometric control of ICl and monitoring reaction progress via TLC.
- Oxidation of the Pyrazole Ring : Minimize by conducting reactions under inert atmospheres (N₂/Ar) and avoiding strong oxidizing agents.
- Decarboxylation : Use mild acidic conditions (pH 4–6) to preserve the carboxylic acid group .
Advanced Research Questions
Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?
The iodine atom serves as a leaving group in Suzuki-Miyaura or Ullmann couplings. Key factors:
- Electronic Effects : Iodine’s electronegativity enhances electrophilicity at position 3, facilitating nucleophilic substitution.
- Steric Effects : Bulkiness may slow reactions; use Pd catalysts with bulky ligands (e.g., XPhos) to improve efficiency.
- Methodological Tip : Screen solvents (e.g., DMF, THF) and bases (K₂CO₃, Cs₂CO₃) to optimize coupling yields .
Q. How can computational modeling (e.g., DFT) predict the electronic effects of iodine in this compound?
- HOMO-LUMO Analysis : Iodine lowers the LUMO energy, increasing electrophilicity at position 3.
- Charge Distribution : Iodine’s electron-withdrawing effect polarizes the pyrazole ring, enhancing reactivity at the carboxylic acid group.
- Software Tools : Gaussian or ORCA for DFT calculations; compare with experimental NMR shifts for validation .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Hydrogen Bonding : The carboxylic acid group forms strong intermolecular H-bonds, leading to polymorphism.
- Methodological Solutions :
- Use co-crystallization agents (e.g., 4,4′-bipyridine) to stabilize specific packing motifs.
- Collect X-ray data at low temperatures (100 K) to reduce thermal motion .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Potential Causes : Variability in assay conditions (e.g., cell lines, solvent concentrations).
- Best Practices :
- Replicate studies using standardized protocols (e.g., ISO 10993 for cytotoxicity).
- Validate purity (>95% via HPLC) and confirm structure (X-ray/HRMS).
- Compare with structurally related compounds (e.g., 3-bromo analogs) to isolate iodine’s role .
Methodological Tables
Q. Table 1: Key Spectral Data for this compound
Q. Table 2: Synthetic Optimization for Iodination
| Condition | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 90°C | Maximizes iodine incorporation |
| Reaction Time | 18 hours | Balances completion vs. side reactions |
| Solvent | Acetic acid | Enhances electrophilicity of ICl |
| Catalyst | None required | Minimizes decarboxylation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
